molecular formula C22H28N2O4S B2782444 3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE CAS No. 1797889-64-5

3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE

Cat. No.: B2782444
CAS No.: 1797889-64-5
M. Wt: 416.54
InChI Key: ICUZCMPCKZWBLA-UHFFFAOYSA-N
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Description

3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methoxy group, a phenyl ring, and a propanamide group with a methylsulfonyl substitution. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Coupling with Phenyl Ring: The piperidine ring is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction.

    Propanamide Formation: The final step involves the formation of the propanamide group through an amidation reaction using a suitable amine and an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)acetamide
  • N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)butanamide

Uniqueness

3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and methylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-28-20-4-3-15-24(16-20)19-10-8-18(9-11-19)23-22(25)14-7-17-5-12-21(13-6-17)29(2,26)27/h5-6,8-13,20H,3-4,7,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUZCMPCKZWBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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